5-Hexynoic acid, 2-amino-, (2R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

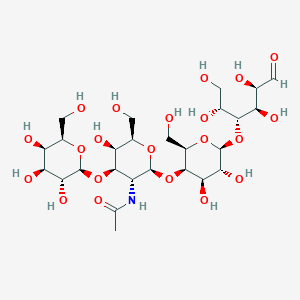

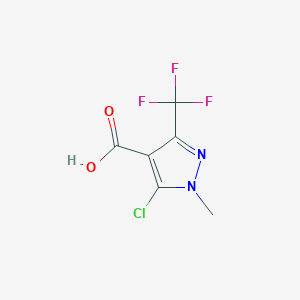

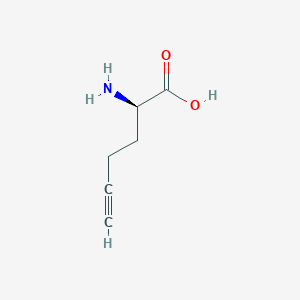

“5-Hexynoic acid, 2-amino-, (2R)-” is an alkynoic acid . It has a molecular formula of C6H9NO2 . This compound is also known by other names such as (2R)-2-Amino-5-hexynoic acid and ®-2-aminohex-5-ynoic acid .

Molecular Structure Analysis

The molecular structure of “5-Hexynoic acid, 2-amino-, (2R)-” comprises of 6 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 127.141 Da and the monoisotopic mass is 127.063332 Da .

Physical And Chemical Properties Analysis

“5-Hexynoic acid, 2-amino-, (2R)-” has a density of 1.2±0.1 g/cm3, a boiling point of 260.5±35.0 °C at 760 mmHg, and a flash point of 111.4±25.9 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds . The polar surface area is 63 Å2 .

Aplicaciones Científicas De Investigación

Enzyme-Assisted Synthesis

The synthesis of racemic 2-amino-5-hexenoic acid derivatives demonstrates its utility in enzyme-assisted resolutions and subsequent chemical transformations. These derivatives, after resolution and oxidation, serve as precursors for the synthesis of complex compounds like 5-hydroxypipecolic acid, showcasing the compound's role in creating building blocks for bioactive molecules (Krishnamurthy et al., 2015).

Fermentation and Separation Processes

In the context of 5-Aminolevulinic acid (ALA), a compound with applications in medicine and agriculture, novel separation processes from fermentation broths have been developed. While not directly related to "5-Hexynoic acid, 2-amino-, (2R)-," it illustrates the importance of innovative separation techniques in the extraction and purification of valuable chemical compounds from complex mixtures (C. Pei-lin, 2010).

Stereochemistry and Drug Synthesis

The study and synthesis of β-phenyl-δ,ε-unsaturated amino acids show the importance of stereochemistry in drug design and synthesis. These amino acids are utilized in creating β-turn mimetics, highlighting the role of complex amino acids in medicinal chemistry and drug development (Gu et al., 2003).

Biotechnological Production

The biotechnological production of carboxylic acids from microbial sources highlights the potential for "5-Hexynoic acid, 2-amino-, (2R)-" and related compounds to be synthesized using environmentally friendly and sustainable methods. These carboxylic acids serve as building blocks for a wide range of chemical syntheses, including hydrophilic triazines and spiro-connected heterocycles, which are valuable in organic synthesis and pharmaceutical research (Aurich et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

(2R)-2-aminohex-5-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGJGNWMYSYORS-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447532 |

Source

|

| Record name | 5-Hexynoic acid, 2-amino-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-aminohex-5-ynoic Acid | |

CAS RN |

211054-02-3 |

Source

|

| Record name | 5-Hexynoic acid, 2-amino-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.